{2-[4-(trifluoromethyl)phenyl]-1H-imidazol-5-yl}methanol
Overview
Description
“{2-[4-(trifluoromethyl)phenyl]-1H-imidazol-5-yl}methanol” is a chemical compound with the linear formula C11H9O1N2F3 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “{2-[4-(trifluoromethyl)phenyl]-1H-imidazol-5-yl}methanol” consists of a phenyl ring substituted with a trifluoromethyl group, attached to an imidazole ring with a methanol group .Physical And Chemical Properties Analysis
“{2-[4-(trifluoromethyl)phenyl]-1H-imidazol-5-yl}methanol” is a solid substance . More detailed physical and chemical properties were not found in the sources I accessed.Scientific Research Applications
Methanol as a Hydrogen Source
García et al. (2021) discuss the use of methanol as a liquid hydrogen carrier, highlighting its potential in producing high purity hydrogen. The paper reviews current production pathways of hydrogen from methanol and emphasizes the importance of catalyst development and reactor technology in this process. Copper-based catalysts are noted for their high activity, but they have limitations regarding deactivation and stability. This study provides a comprehensive overview of the advancements and challenges in hydrogen production from methanol, which is relevant for developing sustainable energy solutions (García, Arriola, Chen, & de Luna, 2021).
Methanol in Energy and Fuel Applications
The use of methanol in various energy and fuel applications is widely discussed. For instance, Cybulski (1994) reviews the production and potential uses of methanol, especially as a peaking fuel in coal gasification combined cycle power stations and its role as a clean-burning fuel. The versatility of methanol in combustion applications and its potential as a primary transportation fuel or fuel additive are highlighted, reflecting its importance in the energy sector (Cybulski, 1994).
Methanol in Chemical Marker Applications
Jalbert et al. (2019) discuss the use of methanol as a chemical marker for assessing solid insulation condition in power transformers. This paper provides a comprehensive literature review on the topic, detailing the analytical methods for determining methanol in transformer oil and its relationship with cellulosic insulation degradation. The utility of methanol in monitoring cellulosic insulation degradation showcases its importance in maintaining and assessing the health of power transformers (Jalbert, Rodriguez-Celis, Arroyo-Fernández, Duchesne, & Morin, 2019).
properties
IUPAC Name |
[2-[4-(trifluoromethyl)phenyl]-1H-imidazol-5-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O/c12-11(13,14)8-3-1-7(2-4-8)10-15-5-9(6-17)16-10/h1-5,17H,6H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVEQZFWQWROYLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(N2)CO)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[4-(trifluoromethyl)phenyl]-1H-imidazol-5-yl}methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.